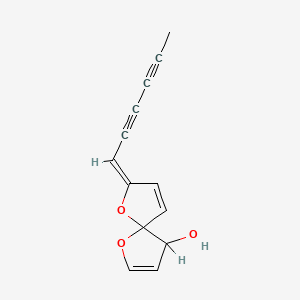
Mycosinol
説明
Mycosinol (C₁₃H₁₀O₃, molecular weight: 214.22) is a naturally occurring antifungal compound isolated from Coleostephus myconis . Its pharmacological activity is attributed to its ability to disrupt fungal cell membranes, though its exact mechanism remains under investigation.
特性
CAS番号 |
111768-19-5 |
|---|---|
分子式 |
C13H10O3 |
分子量 |
214.22 g/mol |
IUPAC名 |
(2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-dien-9-ol |
InChI |
InChI=1S/C13H10O3/c1-2-3-4-5-6-11-7-9-13(16-11)12(14)8-10-15-13/h6-10,12,14H,1H3/b11-6+ |
InChIキー |
FZRGCIPZQGXDCM-IZZDOVSWSA-N |
SMILES |
CC#CC#CC=C1C=CC2(O1)C(C=CO2)O |
異性体SMILES |
CC#CC#C/C=C/1\C=CC2(O1)C(C=CO2)O |
正規SMILES |
CC#CC#CC=C1C=CC2(O1)C(C=CO2)O |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Overview
The table below summarizes key characteristics:
| Compound | Molecular Formula | Molecular Weight | Source | Primary Activity | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₀O₃ | 214.22 | Coleostephus myconis | Antifungal | Phenolic core, ketone group |
| Isoscopoletin | C₁₀H₈O₄ | 192.16 | Artemisia spp. | Antifungal, Antioxidant | Coumarin derivative, hydroxyl groups |
| Hennadiol | C₂₇H₄₂O₂ | 442.71 | Hedera helix | Anti-inflammatory | Triterpenoid, diol groups |
Antifungal Efficacy and Mechanisms
- This compound: Exhibits broad-spectrum antifungal activity by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Its smaller molecular weight may enhance membrane permeability compared to larger terpenoids .
- Isoscopoletin : Functions via reactive oxygen species (ROS) generation in fungal cells, leading to oxidative stress. Its coumarin backbone allows π-π interactions with microbial enzymes, enhancing binding affinity .
- Its bulky triterpenoid structure may reduce cellular uptake efficiency compared to this compound .
Structural Advantages and Limitations
- This compound’s Simplicity: The compact structure (C₁₃) enables efficient synthesis and modification, whereas Hennadiol’s complexity (C₂₇) complicates industrial-scale production .
- However, this compound’s ketone group may confer higher stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


